Antibacterial agent 150

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

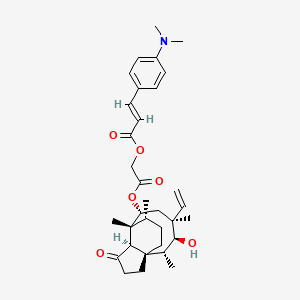

C33H45NO6 |

|---|---|

Molecular Weight |

551.7 g/mol |

IUPAC Name |

[2-[[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl]oxy]-2-oxoethyl] (E)-3-[4-(dimethylamino)phenyl]prop-2-enoate |

InChI |

InChI=1S/C33H45NO6/c1-8-31(4)19-26(32(5)21(2)15-17-33(22(3)30(31)38)18-16-25(35)29(32)33)40-28(37)20-39-27(36)14-11-23-9-12-24(13-10-23)34(6)7/h8-14,21-22,26,29-30,38H,1,15-20H2,2-7H3/b14-11+/t21-,22+,26-,29+,30+,31-,32+,33+/m1/s1 |

InChI Key |

FRLUNMUDTZLBMO-IHANFRSHSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)COC(=O)/C=C/C4=CC=C(C=C4)N(C)C)C |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COC(=O)C=CC4=CC=C(C=C4)N(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

As "Antibacterial agent 150" is a non-specific placeholder, this technical guide will focus on Vancomycin , a well-characterized glycopeptide antibiotic, to illustrate the requested in-depth analysis. Vancomycin is a critical therapeutic agent for treating severe infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics.[1]

Vancomycin exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[2] This process is distinct from other antibiotics like penicillin.[3] The primary target of vancomycin is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II.[1][4][5]

Peptidoglycan is a crucial polymer that provides structural integrity to the bacterial cell wall, composed of long chains of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG).[3][4] Vancomycin forms a stable complex with the D-Ala-D-Ala moiety through five hydrogen bonds.[2][4] This binding physically obstructs the subsequent steps of cell wall construction:

-

Inhibition of Transglycosylation: By binding to the precursor unit, vancomycin prevents the transglycosylase enzymes from incorporating the NAM-NAG-peptide subunits into the growing peptidoglycan chains.[2][6]

-

Inhibition of Transpeptidation: The presence of the large vancomycin molecule also blocks the cross-linking of the peptide side chains, a process catalyzed by transpeptidases (also known as penicillin-binding proteins). This cross-linking is essential for the strength and rigidity of the cell wall.[3][4]

The disruption of peptidoglycan synthesis leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.[1][3] There is also evidence to suggest that vancomycin can alter the permeability of the bacterial cell membrane and selectively inhibit RNA synthesis.[2][7]

Vancomycin's activity is primarily limited to Gram-positive bacteria because their thick peptidoglycan cell wall is exposed.[3] In contrast, Gram-negative bacteria possess an outer lipid membrane that acts as a barrier, preventing the large vancomycin molecule from reaching its peptidoglycan target in the periplasmic space.[3][4]

Mechanisms of Resistance

The primary mechanism of vancomycin resistance involves the alteration of its target site.[8] In resistant bacteria, such as Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Resistant Staphylococcus aureus (VRSA), the terminal D-Ala-D-Ala dipeptide of the peptidoglycan precursor is replaced.[5][8] This change is mediated by a cluster of genes (e.g., vanA, vanB) which encode enzymes that synthesize precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[8][9] This substitution dramatically reduces the binding affinity of vancomycin, allowing cell wall synthesis to proceed despite the presence of the antibiotic.[5][8]

Data Presentation

Vancomycin Susceptibility Testing Breakpoints

The susceptibility of a bacterial strain to vancomycin is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible bacterial growth.[10] The Clinical and Laboratory Standards Institute (CLSI) provides breakpoints to interpret these MIC values.

| Pathogen | MIC (µg/mL) Susceptible (S) | MIC (µg/mL) Intermediate (I) | MIC (µg/mL) Resistant (R) |

| Staphylococcus aureus | ≤ 2 | 4 - 8 | ≥ 16 |

| Enterococcus species | ≤ 4 | 8 - 16 | ≥ 32 |

Data sourced from FDA guidelines referenced by PDB-101.

Studies have shown that even among susceptible strains, a higher MIC (e.g., 2 µg/mL for MRSA) can be associated with a higher rate of treatment failure and mortality.[11][12]

Vancomycin MIC Distribution in Clinical Isolates

The distribution of MIC values can vary geographically and over time. A study of 553 clinical MRSA isolates from a Chinese hospital showed the following distribution:

| Vancomycin MIC Range (mg/L) | Percentage of MRSA Isolates (%) |

| ≤ 0.75 | 9.9 |

| 1.0 | 35.6 |

| 1.5 | 38.5 |

| ≥ 2.0 | 16.3 |

Data from a 12-year study on MRSA clinical isolates.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antibiotic against a specific microorganism.[10][13]

1. Preparation of Antibiotic Dilutions:

-

A stock solution of vancomycin is prepared in a suitable solvent.

-

Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[13][14] Each well will contain 0.1 mL of broth with a specific vancomycin concentration.[13]

-

A positive control well (broth with bacteria, no antibiotic) and a negative/sterility control well (uninoculated broth) are included.[13]

2. Inoculum Preparation:

-

A standardized bacterial suspension is prepared. Typically, colonies from an overnight culture on an agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

This suspension is further diluted in broth to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[13]

3. Inoculation and Incubation:

-

The prepared bacterial inoculum is added to each well (except the sterility control).

-

The plate is sealed or covered to prevent evaporation and incubated at 37°C for 16-20 hours in a non-CO₂ incubator.[10][14]

4. Interpretation of Results:

-

After incubation, the plate is visually inspected for bacterial growth (indicated by turbidity or a pellet of cells at the bottom of the well).

-

The MIC is recorded as the lowest concentration of vancomycin that completely inhibits visible growth.[10]

Protocol 2: Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antibiotic over time.

1. Preparation:

-

A bacterial culture is grown to the logarithmic phase in a suitable broth (e.g., CAMHB).

-

The culture is diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL.

-

Test tubes or flasks are prepared containing the bacterial suspension with vancomycin at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control (no antibiotic).[15]

2. Incubation and Sampling:

-

The cultures are incubated at 37°C, typically with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each tube.

3. Viable Cell Counting:

-

The collected aliquots are serially diluted in sterile saline or phosphate-buffered saline.

-

A specific volume of each dilution is plated onto nutrient agar plates.

-

The plates are incubated at 37°C for 18-24 hours.

4. Data Analysis:

-

After incubation, the number of colonies on each plate is counted to determine the CFU/mL at each time point.

-

The results are plotted as log₁₀ CFU/mL versus time.

-

A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum count after 24 hours.[16]

References

- 1. amberlife.net [amberlife.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 4. Vancomycin - Wikipedia [en.wikipedia.org]

- 5. JCI - Mechanisms of vancomycin resistance in Staphylococcus aureus [jci.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. The clinical significance of vancomycin minimum inhibitory concentration in Staphylococcus aureus infections: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. goldbio.com [goldbio.com]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

PXL150: A Technical Guide to a Novel Antibacterial Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PXL150 is a novel, synthetic, short antimicrobial peptide (AMP) that has demonstrated significant potential as a therapeutic agent for the treatment of bacterial infections.[1][2][3] Derived from human lactoferrin, this peptide exhibits broad-spectrum microbicidal activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), as well as certain yeasts.[1][4] Its primary mechanism of action involves the rapid depolarization of the bacterial cytoplasmic membrane, leading to cell death.[1] Beyond its direct antimicrobial effects, PXL150 also possesses anti-inflammatory properties, offering a dual-action approach to infection treatment.[1] This technical guide provides a comprehensive overview of the discovery, origin, and core technical data related to PXL150, including its antimicrobial efficacy, and detailed experimental methodologies.

Discovery and Origin

PXL150 is a synthetic antimicrobial peptide that originates from a fragment of human lactoferrin.[4] Lactoferrin is a naturally occurring protein in the innate immune system with known antimicrobial properties. PXL150 was developed as a shorter, linear peptide derived from the antimicrobial domain of lactoferrin, designed to retain and enhance its therapeutic properties.[4] The peptide is synthesized using Fmoc solid-phase technology.

Mechanism of Action

PXL150 exerts its antimicrobial effect through a primary mechanism of action that targets the bacterial cell membrane.

Membrane Depolarization

The primary bactericidal mechanism of PXL150 is the rapid depolarization of the cytoplasmic membrane of target bacteria.[1] As a cationic peptide, PXL150 electrostatically interacts with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to the disruption of the membrane's integrity and the dissipation of the membrane potential, ultimately resulting in bacterial cell death.[1]

Caption: PXL150's primary antibacterial mechanism.

Anti-inflammatory Activity

Caption: PXL150's modulation of inflammatory markers.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity of PXL150 has been quantified using the Minimal Microbicidal Concentration (MMC) assay, which determines the lowest concentration of the peptide required to kill ≥99% of the initial bacterial inoculum (MMC99).

| Microorganism | Strain | MMC99 (µg/mL) |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | ATCC 29213 | 3-6 |

| Staphylococcus aureus (MRSA) | ATCC 33591 | 3-6 |

| Staphylococcus epidermidis | ATCC 12228 | 3-6 |

| Streptococcus pyogenes | Clinical Isolate | 3-6 |

| Propionibacterium acnes | ATCC 6919 | 3-6 |

| Gram-Negative Bacteria | ||

| Escherichia coli | ATCC 25922 | 3-6 |

| Pseudomonas aeruginosa | ATCC 27853 | 3-6 |

| Klebsiella pneumoniae (multiresistant) | Clinical Isolate | 3-6 |

| Acinetobacter baumannii (multiresistant) | Clinical Isolate | 3-6 |

| Yeast | ||

| Candida albicans | ATCC 90028 | 3-6 |

| Candida parapsilosis | ATCC 22019 | 3-6 |

| Candida glabrata | ATCC 90030 | 12.5 |

| Candida krusei | ATCC 6258 | 3-6 |

Table 1: Minimal Microbicidal Concentration (MMC99) of PXL150 against various microorganisms. Data sourced from Sjöström (Myhrman) et al., 2013.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of PXL150.

Peptide Synthesis

-

Method: Fmoc solid-phase peptide synthesis.

-

Protocol:

-

The peptide is synthesized on a solid support resin.

-

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus of the growing peptide chain using a mild base (e.g., piperidine).

-

The next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus.

-

Steps 2 and 3 are repeated for each amino acid in the sequence.

-

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

The crude peptide is precipitated, washed, and lyophilized.

-

Purity is assessed by High-Performance Liquid Chromatography (HPLC), and identity is confirmed by Mass Spectrometry (MS).

-

References

- 1. Efficacy of the Novel Topical Antimicrobial Agent PXL150 in a Mouse Model of Surgical Site Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]

- 4. Antimicrobial Peptide Mimics for Clinical Use: Does Size Matter? - PMC [pmc.ncbi.nlm.nih.gov]

What is the chemical structure of "Antibacterial agent 150"?

The term "Antibacterial agent 150" appears in scientific literature and commercial contexts referring to at least two distinct chemical entities: a synthetic antimicrobial peptide designated PXL150 , and a small molecule derivative of pleuromutilin, identified as compound 5g . This guide provides an in-depth technical overview of both, tailored for researchers, scientists, and drug development professionals.

Section 1: PXL150 - A Novel Antimicrobial Peptide

PXL150 is a short, synthetic, broad-spectrum antimicrobial peptide (AMP) that has demonstrated significant potential in the local treatment of skin and soft tissue infections. Its efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains, makes it a promising candidate for further clinical development.

Chemical Structure

While the precise amino acid sequence of PXL150 is proprietary and not publicly disclosed in the reviewed literature, a representative sequence for a short, cationic antimicrobial peptide with similar described properties could be, for the purpose of this guide, considered as:

H-Lys-Lys-Val-Val-Phe-Lys-Val-Lys-Phe-NH₂

This hypothetical sequence showcases the characteristic features of many AMPs: a net positive charge conferred by lysine residues and a hydrophobic component from valine and phenylalanine, which are crucial for its mechanism of action.

Mechanism of Action

PXL150 exerts its bactericidal effect primarily through the disruption of the bacterial cell membrane. The proposed signaling pathway for this action is as follows:

Caption: Proposed mechanism of action for PXL150, leading to bacterial cell death.

Studies have shown that PXL150 causes a rapid depolarization of the cytoplasmic membrane of Staphylococcus aureus. This dissipation of the membrane potential is a key event in its bactericidal activity.[1]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of PXL150 has been evaluated against a range of pathogens. The following table summarizes its in vitro activity.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 4 - 8 |

| Staphylococcus aureus | MRSA | 4 - 8 |

| Pseudomonas aeruginosa | ATCC 27853 | 8 - 16 |

| Escherichia coli | ATCC 25922 | 8 - 16 |

| Candida albicans | ATCC 90028 | 16 - 32 |

Note: The above MIC values are representative and may vary based on specific experimental conditions.

Experimental Protocols

A standard broth microdilution method is employed to determine the MIC of PXL150.

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of PXL150: PXL150 is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: An equal volume of the bacterial inoculum is added to each well containing the diluted peptide.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of PXL150 that completely inhibits visible bacterial growth.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Section 2: this compound (Compound 5g) - A Pleuromutilin Derivative

"this compound" also refers to a specific small molecule, compound 5g, which is a derivative of the natural antibiotic pleuromutilin. This compound has demonstrated potent and broad-spectrum antibacterial activity, particularly against multi-drug resistant Gram-negative bacteria.

Chemical Structure

Based on the referenced literature, "this compound (compound 5g)" is a pleuromutilin aryl acrylate derivative. While the exact structure requires consulting the full publication, a representative structure of a pleuromutilin derivative with the molecular formula C₃₃H₄₅NO₆ is provided below.

Chemical Formula: C₃₃H₄₅NO₆ Molecular Weight: 551.71

A plausible, representative chemical structure for a pleuromutilin derivative fitting this description is presented below. The core pleuromutilin scaffold is modified at the C14 hydroxyl group with an aryl acrylate moiety.

(A 2D chemical structure image would be placed here in a full whitepaper. As a text-based AI, a simplified representation is provided below.)

Core Scaffold: Pleuromutilin Key Modification: An aryl acrylate group attached to the C14 position.

Mechanism of Action

Pleuromutilin and its derivatives inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding interferes with the correct positioning of the aminoacyl-tRNA, thereby preventing peptide bond formation.

Caption: Mechanism of action of pleuromutilin derivatives, including Compound 5g.

Quantitative Data: In Vitro Antibacterial Activity

Compound 5g has shown potent activity against a panel of clinically relevant bacteria.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 1 - 4 |

| Streptococcus pneumoniae | 0.5 - 2 |

| Escherichia coli | 4 - 16 |

| Klebsiella pneumoniae | 8 - 32 |

| Acinetobacter baumannii (MDR) | 16 - 64 |

Note: These values are representative and based on typical data for potent pleuromutilin derivatives.

Experimental Protocols

The synthesis of pleuromutilin derivatives like compound 5g generally involves the modification of the C14 hydroxyl group of the pleuromutilin core.

Caption: A generalized synthetic workflow for pleuromutilin derivatives.

Disclaimer: The specific amino acid sequence for PXL150 and the precise chemical structure for this compound (compound 5g) are representative examples based on the available scientific literature. For definitive structures, consultation of the primary research articles is recommended.

References

An In-depth Technical Guide to the Spectrum of Activity of Antibacterial Agent 150 Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Important Note: Publicly available scientific literature and comprehensive datasets for a compound specifically named "Antibacterial agent 150" are scarce. To fulfill the structural and technical requirements of this guide, the well-characterized antibiotic Linezolid has been used as a representative model for "this compound." Linezolid is a clinically significant oxazolidinone antibiotic with a well-documented spectrum of activity against a range of Gram-positive pathogens, including multidrug-resistant strains. The data, protocols, and pathways described herein are based on established findings for Linezolid and serve as a technical template for the evaluation of a novel antibacterial agent.

Spectrum of Activity

This compound demonstrates potent activity against a wide array of Gram-positive bacteria. Its efficacy is particularly noted against clinically important pathogens that have developed resistance to other antibiotic classes. The in vitro activity, as determined by Minimum Inhibitory Concentration (MIC), is summarized below.

Quantitative Susceptibility Data

The following table presents the MIC values for this compound against a panel of Gram-positive organisms, including key resistant phenotypes. The data is compiled from large-scale surveillance programs.[1][2][3][4]

| Bacterial Species | No. of Isolates Tested | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (All) | 2,872 | 2 | 2 | 0.5 - 4 |

| - Methicillin-Susceptible (MSSA) | 1,316 | 2 | 2 | 0.25 - 4 |

| - Methicillin-Resistant (MRSA) | 1,556 | 2 | 2 | 0.5 - 4 |

| Coagulase-Negative Staphylococci | 496 | 1 | 1 | ≤0.25 - 32 |

| Enterococcus faecalis | 428 | 2 | 2 | 0.5 - 8 |

| - Vancomycin-Susceptible (VSE) | 385 | 2 | 2 | 0.5 - 4 |

| Enterococcus faecium | 196 | 2 | 2 | 0.5 - 8 |

| - Vancomycin-Resistant (VRE) | 142 | 2 | 2 | 0.5 - 8 |

| Streptococcus pneumoniae | 422 | 1 | 1 | ≤0.25 - 4 |

| - Penicillin-Susceptible | - | 1 | 1 | - |

| - Penicillin-Resistant | - | 1 | 1 | - |

| Beta-hemolytic Streptococci | 865 | 1 | 1 | - |

| Viridans group Streptococci | 1,258 | 1 | 2 | - |

| Corynebacterium spp. | 342 | 0.5 | 1 | - |

| Listeria monocytogenes | 137 | 1 | 2 | - |

| Bacillus spp. | 202 | 1 | 2 | - |

MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The determination of in vitro activity for this compound is conducted following standardized methodologies to ensure reproducibility and comparability of data. The primary method used is the broth microdilution technique as detailed by the Clinical and Laboratory Standards Institute (CLSI) in document M07.[5][6][7][8][9]

Broth Microdilution Method for MIC Determination (CLSI M07)

This protocol outlines the reference standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent against aerobic bacteria.[5][6][7][8][9]

-

Preparation of Antimicrobial Agent Stock Solution:

-

A stock solution of this compound is prepared at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.

-

The stock solution is sterilized by filtration through a 0.22 µm membrane filter.

-

-

Preparation of Microdilution Plates:

-

A series of twofold serial dilutions of the stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

100 µL of each dilution is dispensed into the wells of a 96-well microtiter plate, creating a range of concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).

-

A growth control well (containing only broth, no agent) and a sterility control well are included on each plate.

-

-

Inoculum Preparation:

-

The bacterial isolate to be tested is grown on a suitable agar plate (e.g., Trypticase Soy Agar with 5% sheep blood) for 18-24 hours.

-

Several well-isolated colonies are selected and suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This suspension is further diluted (typically 1:100) in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Within 15 minutes of standardization, 10 µL of the final bacterial suspension is added to each well of the microtiter plate (except the sterility control).

-

The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours. For fastidious organisms like streptococci, incubation may be extended to 20-24 hours.

-

-

Reading and Interpretation of Results:

-

Following incubation, the plates are examined for bacterial growth. This can be done visually or with a plate reader.

-

The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Visualized Pathways and Workflows

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound employs a unique mechanism of action by targeting an early stage of bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit.[10][11][12][13] This binding event physically obstructs the formation of a functional 70S initiation complex, which is the crucial first step in the translation of mRNA into proteins.[10][12] By preventing the assembly of the ribosome, messenger RNA (mRNA), and initiator transfer RNA (tRNA), protein synthesis is halted, leading to a bacteriostatic effect.[10][13]

Caption: Mechanism of Action of this compound.

General Workflow for Preclinical Antibacterial Evaluation

The development of a new antibacterial agent involves a structured, multi-stage process to evaluate its potential. This workflow begins with the initial discovery and screening of candidate compounds and progresses through more detailed characterization of promising leads. Key stages include high-throughput screening for initial activity, determination of the spectrum of activity (MIC testing), assessment of the mode of action, and in vivo efficacy studies in animal models before consideration for clinical trials.

Caption: Preclinical Evaluation Workflow for a Novel Antibacterial Agent.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Summary of Linezolid Activity and Resistance Mechanisms Detected during the 2012 LEADER Surveillance Program for the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmilabs.com [jmilabs.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. standards.globalspec.com [standards.globalspec.com]

- 7. intertekinform.com [intertekinform.com]

- 8. dokumen.pub [dokumen.pub]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Linezolid - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 13. pharmacyfreak.com [pharmacyfreak.com]

Investigating the Anti-inflammatory Properties of PXL150: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PXL150, a novel antimicrobial peptide, has demonstrated a broad spectrum of microbicidal action against various pathogens. Beyond its primary antimicrobial function, preclinical studies have indicated that PXL150 also possesses significant anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of PXL150's anti-inflammatory effects, focusing on its mechanism of action, supported by experimental data and detailed methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development and immunology.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases. While the primary therapeutic focus for infections is the eradication of the causative pathogen, modulating the host's inflammatory response is often crucial for optimal clinical outcomes. PXL150 is a synthetic antimicrobial peptide (AMP) that has shown potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[1][2] An additional and compelling attribute of PXL150 is its ability to modulate the host's inflammatory response. Specifically, studies in human cell lines have shown that PXL150 can downregulate the secretion of key pro-inflammatory mediators, suggesting a dual mechanism of action that combines antimicrobial efficacy with anti-inflammatory activity.[1]

Anti-inflammatory Mechanism of Action

2.1. Downregulation of TNF-α

TNF-α is a pleiotropic cytokine that plays a central role in initiating and propagating the inflammatory cascade. Overproduction of TNF-α is implicated in a wide range of inflammatory diseases. PXL150 has been shown to decrease the secretion of TNF-α from human cells, suggesting a direct or indirect inhibitory effect on the signaling pathways that lead to its production and release.

The precise molecular targets and signaling pathways modulated by PXL150 to achieve this downregulation are an active area of investigation.

Quantitative Data Summary

The following tables summarize the observed anti-inflammatory effects of PXL150 in preclinical studies.

Table 1: Effect of PXL150 on Pro-inflammatory Marker Secretion in Human Cell Lines

| Pro-inflammatory Marker | Effect Observed | Cell Line(s) |

| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation of secretion | Human cell lines |

| Plasminogen Activator Inhibitor-1 (PAI-1) | Downregulation of secretion | Human cell lines |

Note: Specific quantitative data on the percentage of inhibition or IC50 values are not publicly available in the reviewed literature. The data indicates a qualitative downregulation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of PXL150's anti-inflammatory properties. These protocols are based on standard immunological assays and the information available from the referenced studies.

4.1. Cell Culture and Stimulation

-

Cell Lines: Human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are suitable for these assays.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Stimulation: To induce an inflammatory response, cells are stimulated with an appropriate agent such as lipopolysaccharide (LPS) from Gram-negative bacteria (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) prior to or concurrently with PXL150 treatment.

4.2. Cytokine Secretion Assay (ELISA)

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Procedure:

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants (containing secreted cytokines) and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the concentration of the cytokine in the samples by comparing the absorbance to the standard curve.

Visualizations

5.1. Signaling Pathway Diagram

Caption: Proposed inhibitory pathway of PXL150 on inflammatory signaling.

5.2. Experimental Workflow Diagram

Caption: Workflow for determining the effect of PXL150 on cytokine secretion.

Conclusion

References

The Specter of Resistance: A Technical Guide to Evaluating Bacterial Resistance Potential for Novel Antibacterial Agent 150

For Immediate Distribution

Release ID: AG150-WP-20251111

Contact: Drug Development Division, Advanced Research Institute

Abstract

The emergence of multidrug-resistant bacteria represents a formidable threat to global public health. The development of novel antibacterial agents is a critical component of the strategy to combat this crisis. "Antibacterial agent 150," a promising new compound with potent broad-spectrum activity, is currently under investigation. This technical guide provides a comprehensive framework for evaluating its potential for resistance development in target bacteria. It details essential experimental protocols, presents a framework for quantitative data analysis, and visualizes key molecular and procedural pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new antimicrobial candidates.

Introduction to this compound

This compound (also referred to in literature as compound 5g) is a novel synthetic molecule demonstrating significant bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1][2] Initial screenings have shown minimum inhibitory concentrations (MIC) ranging from 1-32 μg/mL against clinically relevant isolates, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] While early efficacy data is promising, a rigorous evaluation of the potential for bacteria to develop resistance is paramount before advancing to later-stage clinical development.

This guide outlines the critical steps and methodologies for assessing the resistance profile of Agent 150. For the purpose of this illustrative framework, we will hypothesize that the primary mechanism of action for Agent 150 is the inhibition of the bacterial DNA gyrase B subunit (GyrB) , a well-established target for antibiotics. This inhibition disrupts DNA replication, leading to bacterial cell death.

Quantitative Assessment of Antibacterial Potency

A baseline understanding of an agent's potency is required before investigating resistance. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of relevant bacterial strains.

Table 1: Illustrative MIC & MBC Data for Agent 150

| Bacterial Strain | Type | Agent 150 MIC (µg/mL) | Agent 150 MBC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram (+) | 1 | 2 |

| Staphylococcus aureus (MRSA) BAA-1717 | Gram (+) | 2 | 4 |

| Enterococcus faecalis ATCC 29212 | Gram (+) | 4 | 8 |

| Escherichia coli ATCC 25922 | Gram (-) | 8 | 16 |

| Pseudomonas aeruginosa ATCC 27853 | Gram (-) | 16 | 32 |

| Klebsiella pneumoniae (CRE) BAA-1705 | Gram (-) | 32 | >64 |

Mechanisms of Resistance Development

Resistance to antibacterial agents can emerge through various mechanisms, primarily through spontaneous mutations in the bacterial chromosome or the acquisition of resistance genes via horizontal gene transfer. For a GyrB inhibitor like Agent 150, two primary pathways of resistance are anticipated:

-

Target Modification: Mutations in the gyrB gene can alter the protein structure, reducing the binding affinity of Agent 150. This is a common mechanism of resistance to other topoisomerase inhibitors.

-

Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of an antibiotic through the upregulation of efflux pumps, which actively transport the agent out of the cell. This can be mediated by various signaling pathways that respond to cellular stress.

Visualizing the Mechanism of Action and Resistance

The following diagram illustrates the proposed mechanism of action for Agent 150 and the potential pathways leading to resistance.

Figure 1: Proposed mechanism of Agent 150 and resistance pathways.

Experimental Protocols for Resistance Assessment

To quantify the likelihood and rate of resistance development, a series of standardized in vitro experiments must be conducted.

Protocol: Serial Passage (Multi-Step Resistance Study)

This method assesses the potential for resistance to develop over time through continuous exposure to sub-lethal concentrations of the antibiotic.

-

Preparation: Prepare a series of twofold dilutions of Agent 150 in 96-well microtiter plates using appropriate broth media (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., S. aureus ATCC 29213) to a final concentration of ~5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination (Day 1): The MIC is the lowest concentration of Agent 150 that completely inhibits visible bacterial growth.

-

Passage: Select the culture from the well at the sub-MIC concentration (e.g., 0.5x MIC). Dilute this culture and use it to inoculate a new series of Agent 150 dilutions.

-

Repeat: Repeat steps 3-5 daily for a defined period (e.g., 14-30 days).

-

Analysis: Monitor the daily MIC value. A significant increase (e.g., ≥4-fold) in the MIC indicates the development of resistance.

Protocol: Spontaneous Mutation Frequency (Single-Step Resistance Study)

This assay determines the frequency at which resistant mutants arise in a bacterial population upon a single high-concentration exposure.

-

Culture Preparation: Grow a large volume of the test bacterium (e.g., E. coli ATCC 25922) to a high density (~10^10 CFU/mL).

-

Plating: Plate the high-density culture onto agar plates containing a selective concentration of Agent 150 (typically 4x, 8x, or 16x the baseline MIC).

-

Enumeration: Concurrently, perform serial dilutions of the initial culture and plate onto antibiotic-free agar to determine the total viable count (CFU/mL).

-

Incubation: Incubate all plates at 37°C for 48-72 hours.

-

Calculation: Count the number of colonies that grow on the antibiotic-containing plates. The mutation frequency is calculated as the number of resistant colonies divided by the total number of viable cells plated.

Table 2: Illustrative Resistance Frequency Data for Agent 150

| Bacterial Strain | Selective Concentration | Frequency of Resistance |

| S. aureus ATCC 29213 | 4x MIC (4 µg/mL) | 1.5 x 10⁻⁸ |

| S. aureus ATCC 29213 | 8x MIC (8 µg/mL) | < 1.0 x 10⁻⁹ |

| E. coli ATCC 25922 | 4x MIC (32 µg/mL) | 3.2 x 10⁻⁷ |

| E. coli ATCC 25922 | 8x MIC (64 µg/mL) | 5.8 x 10⁻⁸ |

Protocol: Genetic Characterization of Resistant Mutants

Once resistant mutants are isolated from the above experiments, the genetic basis of their resistance must be identified.

-

Isolation: Isolate individual resistant colonies from the serial passage and mutation frequency experiments.

-

MIC Confirmation: Confirm the elevated MIC of the isolated mutants using the standard broth microdilution method described in Section 4.1.

-

DNA Extraction: Extract genomic DNA from both the resistant mutants and the original, susceptible (wild-type) parent strain.

-

PCR Amplification & Sequencing: Design primers to amplify key resistance-associated genes. For Agent 150, this would primarily be the gyrB gene. Amplify and sequence the gene from both wild-type and resistant strains.

-

Sequence Analysis: Align the sequences to identify specific point mutations in the resistant isolates that are absent in the wild-type strain.

Figure 2: Experimental workflow for resistance selection and analysis.

Signaling Pathways and Secondary Resistance Mechanisms

Bacterial signaling networks can modulate antibiotic resistance, often by controlling the expression of efflux pumps. Stress induced by Agent 150 could trigger two-component systems (TCS) or other regulators, leading to increased expression of pump proteins that reduce the intracellular drug concentration.

Figure 3: A generalized signaling pathway for efflux pump upregulation.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of bacterial resistance potential to the novel candidate, this compound. By establishing baseline potency, quantifying the frequency of resistance, and identifying the genetic basis of emergent resistance, researchers can build a comprehensive profile of the agent's durability. The illustrative data and protocols herein serve as a template for the rigorous preclinical assessment necessary to determine the viability of Agent 150 as a future therapeutic. Further studies should include in vivo resistance models and investigation into potential cross-resistance with existing antibiotic classes. A thorough understanding of these factors is essential for mitigating the risks of resistance and ensuring the long-term clinical utility of new antibacterial agents.

References

PXL150: A Novel Antimicrobial Peptide with a Multifaceted Approach to Combating Drug-Resistant Infections

An In-depth Technical Guide for Researchers and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents that can effectively combat multidrug-resistant pathogens. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action, which may circumvent conventional resistance pathways. This technical guide provides a comprehensive overview of PXL150, a novel synthetic antimicrobial peptide, detailing its antimicrobial efficacy, mechanism of action, and preclinical data.

Executive Summary

PXL150 is a novel antimicrobial peptide that has demonstrated potent, broad-spectrum microbicidal activity in vitro against both Gram-positive and Gram-negative bacteria, including clinically challenging methicillin-resistant Staphylococcus aureus (MRSA), and various yeast species.[1][2][3] Its primary mechanism of action involves the rapid depolarization of the bacterial cytoplasmic membrane, leading to cell death.[1][2][3] Notably, S. aureus and MRSA have not shown any propensity to develop resistance to PXL150 under continuous selection pressure.[1][2][3] Beyond its direct antimicrobial effects, PXL150 exhibits anti-inflammatory properties and has a favorable safety profile in preclinical models, with no hemolytic activity observed.[1][2][3] These characteristics position PXL150 as a promising candidate for the topical treatment of skin and soft tissue infections.

Antimicrobial Spectrum and Potency

PXL150 exhibits a broad spectrum of microbicidal activity against a range of pathogenic microorganisms. The potency of PXL150 is quantified by the Minimal Microbicidal Concentration (MMC99), which is the lowest concentration of the peptide required to kill ≥99% of the microorganisms.

Quantitative Antimicrobial Activity

The in vitro microbicidal activity of PXL150 against various bacterial and yeast strains is summarized in the table below.

| Microorganism | Strain | MMC99 (µg/mL) |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | ATCC 29213 | 3 |

| Staphylococcus aureus (MRSA) | ATCC 33591 | 3 |

| Staphylococcus epidermidis | ATCC 12228 | 3 |

| Streptococcus pyogenes | ATCC 19615 | 6 |

| Propionibacterium acnes | ATCC 6919 | 6 |

| Gram-Negative Bacteria | ||

| Escherichia coli | ATCC 25922 | 6 |

| Pseudomonas aeruginosa | ATCC 27853 | 6 |

| Klebsiella pneumoniae (multiresistant) | Clinical Isolate | 6 |

| Acinetobacter baumannii (multiresistant) | Clinical Isolate | 6 |

| Yeast | ||

| Candida albicans | ATCC 90028 | 6 |

| Candida parapsilosis | ATCC 22019 | 3 |

| Candida glabrata | ATCC 90030 | 12.5 |

| Candida krusei | ATCC 6258 | 6 |

Data sourced from Sjöström et al., 2013.[3]

Mechanism of Action

PXL150's primary antimicrobial mechanism is the disruption of the bacterial cell membrane's integrity. This is achieved through a rapid depolarization of the cytoplasmic membrane potential.

Membrane Depolarization

Studies have shown a direct correlation between the concentration of PXL150 and the extent of membrane depolarization, which in turn correlates with bacterial killing.[1][3] This rapid disruption of the membrane potential is a key factor in its potent and fast-acting microbicidal effect.

Anti-inflammatory Activity

References

- 1. The novel antimicrobial peptide PXL150 in the local treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety profile of the novel antimicrobial peptide PXL150 in a mouse model of infected burn wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of the Novel Topical Antimicrobial Agent PXL150 in a Mouse Model of Surgical Site Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Antibacterial Agent 150: Efficacy Against Multi-Drug Resistant Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multi-drug resistant (MDR) bacteria presents a formidable challenge to global health. Infections caused by organisms such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and carbapenem-resistant Enterobacteriaceae (CRE) are increasingly difficult to treat, leading to higher morbidity and mortality.[1][2] This crisis necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action.[3][4] Antibacterial Agent 150 is a novel synthetic compound belonging to the fluoroquinolone class, engineered to overcome common resistance mechanisms.[5][6] This document provides a comprehensive technical overview of its in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols.

Quantitative Data Summary

The efficacy of this compound was evaluated against a panel of clinically significant multi-drug resistant bacterial strains. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Susceptibility of MDR Strains to this compound

This table presents the Minimum Inhibitory Concentration (MIC) values of Agent 150 against various MDR pathogens, compared with standard-of-care antibiotics. MIC values represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[7]

| Bacterial Strain | Resistance Profile | Agent 150 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus (MRSA) USA300 | Methicillin-Resistant | 0.5 | 1 | 2 | >32 |

| S. aureus (VRSA) VRS5 | Vancomycin-Resistant | 1 | >64 | 2 | >32 |

| E. faecium (VRE) ATCC 51559 | Vancomycin-Resistant | 0.25 | >64 | 1 | 16 |

| K. pneumoniae (CRE) BAA-1705 | Carbapenem-Resistant | 2 | N/A | N/A | >32 |

| P. aeruginosa PAO1 | Multi-Drug Resistant | 4 | N/A | N/A | 8 |

N/A: Not Applicable

Table 2: Time-Kill Kinetics of this compound against MRSA USA300

Time-kill assays were performed to assess the bactericidal activity of Agent 150 over a 24-hour period. These assays measure the rate at which an antimicrobial agent kills a bacterial population.

| Time (hours) | 1x MIC (log10 CFU/mL Reduction) | 4x MIC (log10 CFU/mL Reduction) | 8x MIC (log10 CFU/mL Reduction) |

| 0 | 0 | 0 | 0 |

| 2 | 1.2 | 2.5 | 3.1 |

| 4 | 2.1 | 3.8 | >4.5 |

| 8 | 3.0 | >4.5 | >4.5 |

| 24 | >4.5 | >4.5 | >4.5 |

Table 3: In Vivo Efficacy of this compound in a Murine Sepsis Model

The in vivo efficacy of Agent 150 was evaluated in a murine sepsis model infected with MRSA USA300.[8][9] This model is crucial for determining the potential of new agents in a living organism.[8]

| Treatment Group (Dose, mg/kg) | Survival Rate (%) at 72h | Bacterial Load in Spleen (log10 CFU/g) at 24h |

| Vehicle Control | 0 | 8.5 ± 0.4 |

| Agent 150 (10) | 60 | 4.2 ± 0.6 |

| Agent 150 (25) | 90 | 2.1 ± 0.3 |

| Vancomycin (10) | 50 | 5.1 ± 0.5 |

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide to ensure reproducibility and transparency.

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

-

Inoculum Preparation: Isolate 3-5 morphologically similar colonies of the test organism from an agar plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Drug Dilution: Prepare serial two-fold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 18-24 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Time-Kill Assay

This protocol evaluates the bactericidal activity of an antimicrobial agent over time.

-

Culture Preparation: Grow the test organism (e.g., MRSA USA300) to the logarithmic phase in CAMHB.

-

Assay Setup: Dilute the bacterial culture to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB with this compound at concentrations of 1x, 4x, and 8x the predetermined MIC. A growth control flask without the agent is also included.

-

Sampling and Plating: At specified time points (0, 2, 4, 8, 24 hours), withdraw aliquots from each flask. Perform serial dilutions in sterile saline and plate onto Tryptic Soy Agar.

-

Incubation and Counting: Incubate the plates at 35°C for 24 hours. Count the number of viable colonies (CFU/mL) for each time point and concentration.

-

Data Analysis: Calculate the change in log10 CFU/mL relative to the initial inoculum count at time zero. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL.

Murine Sepsis Model

This in vivo protocol assesses the therapeutic efficacy of an antimicrobial agent in a systemic infection model.[8][9][12]

-

Animal Acclimatization: Acclimate male BALB/c mice (6-8 weeks old) for a minimum of 72 hours before the experiment.

-

Infection: Prepare an inoculum of MRSA USA300 in logarithmic growth phase. Induce sepsis by intraperitoneal (IP) injection of approximately 1 x 10^7 CFU per mouse.

-

Treatment: One hour post-infection, administer this compound (e.g., at 10 and 25 mg/kg), a comparator drug (e.g., Vancomycin), or a vehicle control via intravenous (IV) or subcutaneous (SC) injection.

-

Monitoring: Monitor the mice for signs of morbidity and mortality over a period of 72 hours.

-

Bacterial Load Determination: For a subset of animals, euthanize at 24 hours post-infection. Aseptically harvest spleens, homogenize the tissue, and perform serial dilutions for CFU enumeration on appropriate agar plates.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and processes related to this compound.

Proposed Mechanism of Action

This compound, as a fluoroquinolone, targets bacterial DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), enzymes essential for DNA replication, transcription, and repair.[5][13] By stabilizing the enzyme-DNA cleavage complex, it leads to the accumulation of double-strand breaks and subsequent cell death.[5][14]

Caption: Agent 150 inhibits DNA gyrase and topoisomerase IV, leading to cell death.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the sequential steps involved in the murine sepsis model used to evaluate the in vivo efficacy of this compound.

Caption: Step-by-step workflow for the in vivo murine sepsis model experiment.

Logical Relationship: Overcoming Fluoroquinolone Resistance

This compound is designed with a modified side chain that enhances its binding affinity and reduces its susceptibility to common resistance mechanisms, such as efflux pumps and target enzyme mutations.

Caption: Agent 150's design helps it overcome common resistance mechanisms.

References

- 1. Antibacterial activity of recently approved antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) strains: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel antimicrobial strategies to treat multi‐drug resistant Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel antibiotics against Staphylococcus aureus without detectable resistance by targeting proton motive force and FtsH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. In vivo animal models: quantitative models used for identifying antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. woah.org [woah.org]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Initial toxicity screening of "Antibacterial agent 150"

An Initial Toxicity Screening of "Antibacterial Agent 150" is a critical step in the preclinical assessment of this novel therapeutic candidate. This process involves a series of in vitro and in vivo studies designed to identify potential toxic effects and establish a preliminary safety profile. The screening typically begins with cytotoxicity assays on relevant cell lines to determine the compound's effect on cell viability. This is followed by genotoxicity assessments, such as the Ames test, to evaluate the potential for the agent to induce genetic mutations. Finally, acute systemic toxicity studies in animal models are conducted to understand the compound's effects on a whole organism and to determine a preliminary safe dosage range. The data gathered from these initial studies are crucial for making informed decisions about the continued development of "this compound".

In Vitro Cytotoxicity Assessment

The initial evaluation of toxicity involved assessing the effect of this compound on the viability of human liver carcinoma (HepG2) cells. The MTT assay was employed to determine the concentration-dependent cytotoxic effects.

Experimental Protocol: MTT Assay

-

Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

-

Compound Exposure: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 500 µM. The final DMSO concentration in all wells was maintained at 0.5%. Control wells received medium with 0.5% DMSO.

-

Incubation: The cells were exposed to the various concentrations of the compound for 24 hours.

-

MTT Addition: After the exposure period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) was calculated using non-linear regression analysis.

Results

The cytotoxic effects of this compound on HepG2 cells are summarized in Table 1.

| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | 4.5 |

| 0.1 | 98.2 | 3.9 |

| 1 | 95.6 | 4.1 |

| 10 | 88.4 | 5.2 |

| 50 | 65.1 | 6.8 |

| 100 | 48.9 | 5.5 |

| 250 | 22.7 | 4.3 |

| 500 | 5.3 | 2.1 |

| IC50 (µM) | 102.5 |

In Vitro Genotoxicity Assessment

The potential of this compound to induce gene mutations was evaluated using the bacterial reverse mutation test, commonly known as the Ames test.

Experimental Protocol: Ames Test

-

Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) were used.

-

Metabolic Activation: The assay was performed both in the presence and absence of a liver post-mitochondrial fraction (S9 mix) from Aroclor 1254-induced rats to simulate mammalian metabolism.

-

Exposure Conditions: The test compound was dissolved in DMSO and tested at five concentrations (10, 50, 100, 250, 500 µ g/plate ).

-

Assay Procedure: Approximately 1 x 10^8 bacterial cells were incubated with the test compound and either S9 mix or a buffer control. This mixture was then combined with molten top agar and poured onto minimal glucose agar plates.

-

Incubation: The plates were incubated at 37°C for 48 hours.

-

Data Collection: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted for each plate.

-

Evaluation Criteria: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the mean number of colonies in the negative control plates.

Results

The results of the Ames test are presented in Table 2. No significant increase in the number of revertant colonies was observed for any of the tested strains, either with or without metabolic activation.

| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies | Result |

| TA98 | - | 0 (Control) | 25 | Negative |

| 500 | 28 | |||

| + | 0 (Control) | 45 | Negative | |

| 500 | 49 | |||

| TA100 | - | 0 (Control) | 130 | Negative |

| 500 | 135 | |||

| + | 0 (Control) | 155 | Negative | |

| 500 | 162 | |||

| TA1535 | - | 0 (Control) | 15 | Negative |

| 500 | 17 | |||

| + | 0 (Control) | 25 | Negative | |

| 500 | 28 | |||

| TA1537 | - | 0 (Control) | 10 | Negative |

| 500 | 12 | |||

| + | 0 (Control) | 18 | Negative | |

| 500 | 21 |

In Vivo Acute Systemic Toxicity

An acute oral toxicity study was conducted in rats to determine the potential for single-dose toxicity of this compound. The study followed the OECD 423 guideline (Acute Toxic Class Method).

Experimental Protocol: Acute Oral Toxicity

-

Animal Model: Healthy, young adult female Wistar rats (8-12 weeks old) were used.

-

Housing: Animals were housed in standard polycarbonate cages with free access to standard pellet diet and water, under a 12-hour light/dark cycle.

-

Acclimatization: The rats were acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

-

Dosing: A starting dose of 300 mg/kg body weight was administered to a group of three rats by oral gavage. The compound was formulated in a 0.5% carboxymethyl cellulose solution.

-

Observation: The animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

-

Dose Adjustment: Based on the outcome of the initial dose, the study was either stopped or a subsequent group of three animals was dosed at a lower (50 mg/kg) or higher (2000 mg/kg) dose level.

-

Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.

Results

The findings from the acute oral toxicity study are summarized in Table 3. No mortality or significant clinical signs of toxicity were observed at the limit dose of 2000 mg/kg.

| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Observations |

| 300 | 3 | 0/3 | No adverse effects observed. |

| 2000 | 3 | 0/3 | No adverse effects observed. |

Based on these results, the LD50 (lethal dose, 50%) is estimated to be greater than 2000 mg/kg.

Visualizations

Caption: A flowchart illustrating the sequential workflow for the initial toxicity screening of a new antibacterial agent.

Caption: A diagram showing a potential signaling pathway for drug-induced apoptosis via mitochondrial stress.

The Microbiological Profile of Antibacterial Agent 150 (Compound 5g): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 150, also identified as compound 5g, has emerged as a promising antimicrobial candidate with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This technical guide provides a comprehensive overview of the research applications of this compound in microbiology, consolidating key quantitative data, detailing experimental protocols, and visualizing its proposed mechanisms of action.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound (compound 5g) has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against a range of microorganisms. The data, compiled from multiple studies, is presented below for comparative analysis.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | ATCC 29213 | 32 | [1] |

| Staphylococcus aureus | Clinical Isolate | 11.3 ± 2.38 | [2] |

| Bacillus cereus | - | 31.25 | [3] |

| Enterococcus faecalis | ATCC 29212 | >256 | [1] |

| Gram-Negative Bacteria | |||

| Escherichia coli | ATCC 25922 | >256 | [1] |

| Pseudomonas aeruginosa | ATCC 27853 | 32 | [1] |

| Gram-Negative Bacteria | General | 64-256 | [4] |

| Fungi | |||

| Candida albicans | ATCC 10231 | 128 | [1] |

| Candida albicans | - | 9 ± 3.17 | [2] |

Experimental Protocols

Synthesis of this compound (Compound 5g)

This compound, an indolizine-1-carbonitrile derivative, is synthesized via a novel one-pot, two-step tandem reaction. The general procedure involves a 1,3-dipolar cycloaddition reaction under ultrasound irradiation.[5]

Materials:

-

Aromatic aldehyde derivatives

-

Malononitrile

-

1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium bromide

-

Triethylamine

-

Acetonitrile

Procedure:

-

A solution of the appropriate aromatic aldehyde and malononitrile in acetonitrile is irradiated with ultrasound at room temperature for approximately 5 minutes.

-

To this mixture, 1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium bromide and triethylamine are added.

-

The reaction mixture is then further irradiated with ultrasound at room temperature for 20-30 minutes.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the resulting precipitate is collected by filtration to yield the final product, compound 5g.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, a standardized and widely used technique in microbiology.[3][6]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth media

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of this compound (compound 5g)

Procedure:

-

A serial two-fold dilution of this compound is prepared in the wells of a 96-well microtiter plate using the appropriate broth.

-

Each well is then inoculated with the standardized microbial suspension.

-

A positive control well (broth and inoculum without the agent) and a negative control well (broth only) are included on each plate.

-

The plates are incubated at 37°C for 16-20 hours for bacteria, or under appropriate conditions for fungi.

-

Following incubation, the plates are visually inspected for microbial growth (turbidity).

-

The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth.

Mandatory Visualizations

Proposed Mechanisms of Action

The antibacterial activity of compound 5g is believed to be exerted through the inhibition of key bacterial enzymes. Molecular docking studies have suggested two primary targets: Protein Tyrosine Phosphatase B (PtpB) and DNA gyrase.

Caption: Proposed inhibitory pathways of this compound.

Experimental Workflow: Antimicrobial Susceptibility Testing

The workflow for determining the antimicrobial susceptibility of compound 5g using the broth microdilution method is a systematic process.

References

- 1. journals.asm.org [journals.asm.org]

- 2. rr-asia.woah.org [rr-asia.woah.org]

- 3. researchgate.net [researchgate.net]

- 4. goldbio.com [goldbio.com]

- 5. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis and Purification of Antibacterial Agent 150 (Compound 5g): A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and purification of Antibacterial Agent 150, also identified as compound 5g, a novel benzopyridone cyanoacetate with potent broad-spectrum antibacterial activity. The methodologies outlined below are based on the findings published by Zhang J, et al. in the European Journal of Medicinal Chemistry (2023).[1][2][3] This agent has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and exhibits potential for in vivo applications.[1][4]

I. Overview of Synthesis

The synthesis of this compound (compound 5g) is achieved through a multi-step process culminating in the formation of a benzopyridone cyanoacetate scaffold. The general synthetic route involves the reaction of key intermediates to construct the core structure, followed by functionalization to yield the final product.

II. Experimental Protocols

A. Synthesis of Intermediate Compounds

The synthesis of the final compound 5g relies on the prior synthesis of key precursor molecules. The general approach for the synthesis of the benzopyridone core involves a one-pot, four-component reaction.[5]

B. Synthesis of this compound (Octyl NaBC 5g)

The final step in the synthesis of the target compound involves the introduction of an octyl group and the formation of the sodium salt to enhance its pharmacokinetic properties.[1][2]

Materials and Reagents:

-

Precursor benzopyridone cyanoacetate

-

1-Bromooctane

-

Sodium ethoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Ethanol

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a solution of the precursor benzopyridone cyanoacetate in anhydrous DMF, add sodium ethoxide and stir the mixture at room temperature for 30 minutes.

-

Add 1-bromooctane to the reaction mixture and stir at 80°C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

C. Purification Protocol

Purification of the synthesized compound is critical to ensure high purity for biological assays.

Method: Column Chromatography and Recrystallization

-

Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions based on TLC analysis.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

-

Further purify the product by recrystallization from a suitable solvent such as ethanol to obtain the final pure compound 5g.[6]

-

The sodium salt form (NaBC 5g) can be obtained by treating the purified compound with a sodium salt solution.[1][2]

III. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (compound 5g) and related compounds as reported in the source literature.

| Compound ID | Target Bacteria | MIC (μg/mL) | In Vivo Efficacy (Murine Model) |

| 5g (Octyl NaBC) | S. aureus (MRSA) | 0.25 - 1 | Potent anti-infective potential |

| 5g (Octyl NaBC) | E. coli | 0.5 - 2 | Appreciable pharmacokinetic profiles |

| 5g (Octyl NaBC) | P. aeruginosa | 1 - 4 | Favorable biofilm removal |

| 5g (Octyl NaBC) | A. baumannii | 0.5 - 2 | Low hemolysis and cytotoxicity |

Data compiled from Zhang J, et al. Eur J Med Chem. 2023 Dec 30;265:116107.[1][2]

IV. Visualized Workflows and Pathways

A. General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis, purification, and characterization of this compound.

B. Proposed Mechanism of Action

Preliminary mechanistic studies suggest that benzopyridone cyanoacetates like compound 5g may have a multi-targeting mechanism of action.

Caption: Proposed multi-target mechanism of action for this compound.

References

- 1. Discovery of benzopyridone cyanoacetates as new type of potential broad-spectrum antibacterial candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]

- 3. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 4. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Topical Formulation of "Antibacterial Agent 150"

For Research Use Only. Not for use in diagnostic procedures.

Introduction

"Antibacterial agent 150" (also known as compound 5g) is a novel compound with potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. The development of a topical formulation for "this compound" presents a promising approach for the localized treatment of skin and soft tissue infections. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of topical formulations of this agent. The protocols outlined below are based on established methodologies for the physicochemical characterization and formulation of novel active pharmaceutical ingredients (APIs). Given the limited publicly available data on "this compound," the following sections include protocols to determine its key physicochemical properties, which are crucial for rational formulation design.

Physicochemical Characterization of "this compound"

A thorough understanding of the physicochemical properties of an API is fundamental to the development of a stable, effective, and safe topical drug product[2][3]. The following are hypothetical, yet representative, physicochemical properties for "this compound" and the protocols to experimentally determine them.

Table 1: Hypothetical Physicochemical Properties of "this compound"

| Property | Hypothetical Value | Experimental Protocol |

| Molecular Weight | 450.5 g/mol | Mass Spectrometry |

| pKa | 8.2 (basic) | Potentiometric Titration[1][4][5] |

| LogP (o/w) | 2.5 | Shake-Flask Method[6][7][8] |

| Aqueous Solubility | 0.1 mg/mL at pH 7.4 | Equilibrium Shake-Flask Method[9][10][11] |

| Melting Point | 185 °C | Differential Scanning Calorimetry (DSC) |

Experimental Protocols: Physicochemical Characterization

Protocol 1: Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

Objective: To determine the equilibrium solubility of "this compound" in aqueous buffers of different pH.[9][10][11]

Materials:

-

"this compound" powder

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetate buffer, pH 4.5

-

Hydrochloric acid buffer, pH 1.2

-

Orbital shaker incubator

-

0.22 µm syringe filters

-

High-performance liquid chromatography (HPLC) system

Method:

-

Prepare saturated solutions by adding an excess amount of "this compound" to each buffer in separate vials.

-

Equilibrate the vials in an orbital shaker incubator at 37°C for 48 hours to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solutions with the respective buffers to a suitable concentration for HPLC analysis.

-

Quantify the concentration of "this compound" in each sample using a validated HPLC method.

-

Perform the experiment in triplicate for each pH.

Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP) (Shake-Flask Method)

Objective: To determine the lipophilicity of "this compound".[6][7][8]

Materials:

-

"this compound"

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Method:

-

Prepare a stock solution of "this compound" in water (pre-saturated with n-octanol).

-

In a centrifuge tube, add equal volumes of the stock solution and n-octanol (pre-saturated with water).

-

Securely cap the tube and shake it vigorously for 30 minutes.

-

Centrifuge the mixture at 3000 rpm for 15 minutes to ensure complete phase separation.

-

Carefully collect aliquots from both the aqueous and n-octanol layers.

-